molecular formula C12H12N2O B1445094 N-(3-ethynylphenyl)azetidine-3-carboxamide CAS No. 1834051-70-5

N-(3-ethynylphenyl)azetidine-3-carboxamide

Cat. No.: B1445094
CAS No.: 1834051-70-5
M. Wt: 200.24 g/mol
InChI Key: GZWANXMYIICWGD-UHFFFAOYSA-N
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Description

N-(3-ethynylphenyl)azetidine-3-carboxamide is a synthetic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and an ethynyl group attached to a phenyl ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)azetidine-3-carboxamide typically involves the formation of the azetidine ring followed by the introduction of the ethynyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-ethynylaniline with suitable reagents can lead to the formation of the desired azetidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow synthesis and automated reaction systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)azetidine-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted azetidine compounds .

Scientific Research Applications

N-(3-ethynylphenyl)azetidine-3-carboxamide has found applications in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials and coatings

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to engage in various biochemical interactions. The ethynyl group can participate in π-π interactions and other non-covalent interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    Azetidine-3-carboxamide: Lacks the ethynyl group, resulting in different reactivity and applications.

    3-ethynylphenyl derivatives: Compounds with similar phenyl and ethynyl groups but different core structures.

Uniqueness

This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields .

Properties

IUPAC Name

N-(3-ethynylphenyl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-2-9-4-3-5-11(6-9)14-12(15)10-7-13-8-10/h1,3-6,10,13H,7-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWANXMYIICWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NC(=O)C2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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